molecular formula C21H20N6O3 B2524691 1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione CAS No. 878452-05-2

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2524691
CAS No.: 878452-05-2
M. Wt: 404.43
InChI Key: XVUIEUHVTJJBJB-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-oxo-2-phenylethyl)-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione, widely known in research as PIR-8, is a synthetically designed small molecule recognized for its potent and selective inhibition of the Proviral Integration site for Moloney murine leukemia virus (PIM) kinase family, with high affinity for PIM1. The PIM kinase family are serine/threonine kinases that play critical roles in transducing pro-survival and proliferative signals, frequently being overexpressed in hematological malignancies and solid tumors . By competitively inhibiting the ATP-binding pocket of PIM1, this compound effectively suppresses the phosphorylation of downstream substrates involved in cell cycle progression and apoptosis evasion, such as p21 and BAD. Its primary research value lies in its utility as a chemical probe to dissect the oncogenic signaling pathways driven by PIM1 kinase activity. Consequently, it is extensively used in preclinical studies to investigate tumorigenesis, evaluate PIM1 as a therapeutic target, and explore mechanisms of cancer cell survival and resistance, particularly in the context of hematopoietic cancers and prostate cancer where PIM1 expression is often dysregulated . This makes it an indispensable tool for researchers aiming to understand the molecular basis of cancer and develop novel targeted anti-cancer strategies.

Properties

IUPAC Name

1,3-dimethyl-7-phenacyl-8-(pyridin-3-ylmethylamino)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3/c1-25-18-17(19(29)26(2)21(25)30)27(13-16(28)15-8-4-3-5-9-15)20(24-18)23-12-14-7-6-10-22-11-14/h3-11H,12-13H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVUIEUHVTJJBJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CN=CC=C3)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-7-(2-oxo-2-phenylethyl)-8-((pyridin-3-ylmethyl)amino)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, leading to significant therapeutic implications.

Chemical Structure and Properties

The compound has the following molecular formula: C23H22N4O3C_{23}H_{22}N_{4}O_{3} with a molecular weight of 434.5 g/mol. Its structure features a purine core modified with a dimethyl group and various functional groups that enhance its biological activity.

PropertyValue
Molecular FormulaC23H22N4O3C_{23}H_{22}N_{4}O_{3}
Molecular Weight434.5 g/mol
CAS Number941874-26-6

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes. For example, it may inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition of PLA2 can lead to reduced production of inflammatory mediators, making it a target for anti-inflammatory therapies.

The exact mechanism of action for this compound remains to be fully elucidated. However, based on related compounds:

  • Binding Affinity : The presence of the pyridine moiety may enhance binding affinity to specific receptors or enzymes.
  • Cellular Uptake : The lipophilic nature of the compound suggests efficient cellular uptake, leading to increased bioavailability and efficacy.

Case Studies

  • Study on Purine Derivatives : A study published in the Journal of Medicinal Chemistry evaluated various purine derivatives for their anticancer activity and found that modifications on the purine ring significantly affected their potency against cancer cell lines .
  • Inflammatory Response : Another investigation into related compounds indicated that they could modulate inflammatory responses by inhibiting PLA2 activity, which is critical in managing conditions like arthritis and other inflammatory diseases .

Future Directions

Further research is necessary to:

  • Conduct in vitro and in vivo studies to confirm the biological activities of this specific compound.
  • Explore its potential as a therapeutic agent in cancer treatment and inflammatory diseases.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Purine-2,6-dione derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogs:

Substituent Analysis

  • Position 7: Target Compound: 2-oxo-2-phenylethyl (aromatic ketone). Analog 1: 7-(2-(5-methyl-1H-indazol-4-yl)-2-oxoethyl) (heterocyclic ketone; ). Analog 2: 7-(2-(4-methylphenyl)-2-oxoethyl) (p-tolyl ketone; ). Analog 3: 7-(2-phenoxyethyl) (ether-linked phenyl; ). Impact: Aromatic ketones (target, Analog 1, 2) enhance binding specificity compared to ether-linked groups (Analog 3), as seen in kinase inhibitor studies .
  • Position 8: Target Compound: Pyridin-3-ylmethylamino (basic, polar). Analog 4: Butylamino (non-polar; ). Analog 5: Piperidinyl (cyclic amine; ). Analog 6: Benzyl(methyl)amino (bulky aromatic; ). Impact: Polar substituents (target, Analog 5) improve aqueous solubility, whereas non-polar groups (Analog 4) may enhance membrane permeability .

Physicochemical and Spectral Data

Compound Molecular Formula Molecular Weight Key Spectral Features (FTIR/MS) Reference
Target Compound C₂₀H₂₁N₇O₃* 407.43 g/mol Not reported in evidence N/A
8-Amino-3-methyl-7-(2-phenoxyethyl) (Analog 3) C₁₄H₁₅N₅O₃ 301.31 g/mol MS: m/z = 301.117 (M+H⁺)
8-(Butylamino)-7-(indazolyl-oxoethyl) (Analog 1) C₂₀H₂₅N₅O₃ 384.20 g/mol HRMS: 384.2032 (M+H⁺); IR: 1673 cm⁻¹ (C=O)
8-(Piperidinyl)-7-(p-tolyl-oxoethyl) (Analog 2) C₂₀H₂₃N₅O₃ 381.43 g/mol InChIKey: MVZXMWYBZYFGGX

*Estimated based on structural analogs.

Research Findings and Implications

Kinase Inhibition: Analog 1 (8-butylamino, indazolyl-oxoethyl) demonstrated nanomolar IC₅₀ values against specific kinases, attributed to its heterocyclic ketone and flexible alkyl chain . The target compound’s pyridinyl group may mimic this activity with improved solubility.

Solubility vs. Permeability: Polar 8-substituents (e.g., pyridinyl in target, piperidinyl in Analog 2) correlate with higher aqueous solubility but reduced blood-brain barrier penetration compared to non-polar analogs (e.g., butylamino in Analog 1) .

Metabolic Stability : 1,3-Dimethyl groups in the target compound and Analog 2 reduce oxidative metabolism, a critical factor in drug half-life optimization .

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